1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene
Overview
Description
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound is characterized by the presence of two benzimidazole rings attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring. The reaction is typically carried out at elevated temperatures to ensure complete condensation.
Another synthetic route involves the use of a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with o-phenylenediamine in the presence of a base, such as potassium carbonate, to form the desired benzimidazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also facilitate the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl-substituted derivatives.
Scientific Research Applications
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its electronic properties.
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The benzimidazole rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with benzimidazole rings attached at different positions on the benzene ring.
1,4-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with benzimidazole rings attached at the para positions on the benzene ring.
2,2’-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)biphenyl: Contains an additional benzene ring, leading to different electronic and steric properties.
Uniqueness
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific substitution pattern, which affects its electronic properties, reactivity, and potential applications. The position of the benzimidazole rings on the central benzene ring can influence the compound’s ability to interact with biological targets and its suitability for use in materials science and catalysis.
Biological Activity
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene (CAS Number: 29914-81-6) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and cytotoxic effects, as well as its interactions with biological systems.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 310.352 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 633.3 ± 65.0 °C |
Flash Point | 295.1 ± 27.2 °C |
LogP | 4.55 |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that This compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the low micromolar range, suggesting potent antibacterial activity .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it exhibits selective cytotoxicity, particularly against ovarian and cervical cancer cells. The half-maximal inhibitory concentration (IC50) values reported were significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential .
The biological activity of This compound may be attributed to its ability to interact with cellular targets through mechanisms such as:
- DNA Intercalation : The planar structure of the benzimidazole moiety allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair pathways, leading to apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A study conducted by Suhr et al. (2016) evaluated the antimicrobial properties of various benzimidazole derivatives, including This compound . The results indicated that this compound inhibited the growth of S. aureus with an MIC value of approximately 3.60 µM and a minimum bactericidal concentration (MBC) of 7.19 µM .
Cytotoxicity Assessment
In another study focusing on cancer cell lines, the compound was tested against A2780 (ovarian), HeLa (cervical), and MCF7 (breast) cancer cells. The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
A2780 | 5.5 |
HeLa | 4.8 |
MCF7 | 10.2 |
These results highlight the compound's potential as a selective anticancer agent .
Properties
IUPAC Name |
1-methyl-2-[3-(1-methylbenzimidazol-2-yl)phenyl]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-25-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22-24-18-11-4-6-13-20(18)26(22)2/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROFEHUZVLDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476976 | |
Record name | 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141045-26-3 | |
Record name | 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene contribute to the biological activity of metal complexes?
A: this compound acts as an NCN pincer ligand, forming stable complexes with various metal ions like Ruthenium(II) [], Copper(I) [], Iron(II) [], Iridium(III) [], and Oxidovanadium(IV) []. This ligand influences the complex's overall structure, charge, and stability, impacting its interactions with biological targets like DNA and proteins.
Q2: Does the structure of this compound impact the properties of its metal complexes?
A2: While specific structural characterization data for the free ligand isn't extensively discussed in the provided research, it primarily serves as a scaffold for metal coordination. Its structure allows for modifications, influencing the complex's overall properties.
Q3: What are the potential applications of metal complexes containing this compound in diagnostics?
A: Research shows promise for using these complexes in detecting specific analytes within biological systems. For example, a heterodinuclear Palladium(II)-Gold(I) pincer complex incorporating this compound exhibits two-photon luminescence and selectively detects Cobalt(II) ions in aqueous solutions, even amidst other biologically relevant cations []. This selectivity and sensitivity make it a potential candidate for developing two-photon luminescent probes for visualizing Cobalt(II) accumulation in live cells [].
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